Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane
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Overview
Description
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane is a chemical compound with the molecular formula C10H11F5Si It is known for its unique structure, which includes a pentafluorophenyl group attached to an ethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane typically involves the reaction of pentafluorobenzene with an appropriate silane precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with pentafluorobenzene to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques is essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents to prevent hydrolysis.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. These reactions may require the presence of a catalyst or a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanols or siloxanes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound can be used as a probe or labeling agent to study biological processes and interactions.
Industry: In industrial applications, this compound can be used as a precursor for the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electronic and steric properties of the pentafluorophenyl group and the ethylsilane moiety. These properties can affect the compound’s interactions with other molecules and its behavior under different reaction conditions.
Comparison with Similar Compounds
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane can be compared with other similar compounds, such as:
Dimethyl[2-(pentafluorophenyl)ethyl]silane: This compound lacks the ethyl group, which can affect its reactivity and applications.
Chloro-dimethyl[2-(pentafluorophenyl)ethyl]silane: The presence of a chloro group can significantly alter the compound’s chemical properties and reactivity.
Dimethyl[2-(methyl(phenyl)silyl)ethyl]silane: The substitution of the pentafluorophenyl group with a phenyl group can lead to different chemical behaviors and applications.
Properties
CAS No. |
84442-88-6 |
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Molecular Formula |
C12H15F5Si |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
ethyl-dimethyl-[2-(2,3,4,5,6-pentafluorophenyl)ethyl]silane |
InChI |
InChI=1S/C12H15F5Si/c1-4-18(2,3)6-5-7-8(13)10(15)12(17)11(16)9(7)14/h4-6H2,1-3H3 |
InChI Key |
QCFGZAHGPBXCEL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)CCC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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